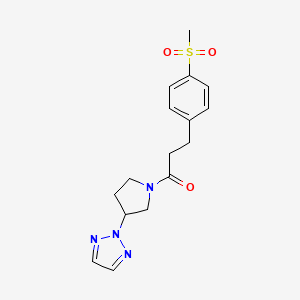
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic organic molecule that incorporates a triazole ring, a pyrrolidine moiety, and a methylsulfonylphenyl group. This structural composition suggests potential biological activities, particularly in medicinal chemistry. The triazole ring is noted for its diverse biological properties, including antimicrobial and anticancer activities, while the pyrrolidine and methylsulfonyl groups may enhance the compound's pharmacokinetic profile.
Structural Features
The compound's structure can be broken down into several key components:
- Triazole Ring : Known for its role in various biological activities.
- Pyrrolidine Moiety : Contributes to the rigidity and potential biological interactions of the compound.
- Methylsulfonyl Group : Enhances lipophilicity and may influence receptor binding.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Triazole Ring | Contributes to biological activity |
| Pyrrolidine | Provides structural rigidity |
| Methylsulfonyl | Increases lipophilicity and potential binding |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Triazole Ring : Achieved through Huisgen cycloaddition between an azide and an alkyne.
- Pyrrolidine Ring Formation : Synthesized via cyclization reactions involving suitable precursors.
- Coupling Reactions : The triazole and pyrrolidine rings are coupled with the methylsulfonylphenyl group through substitution reactions.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown effectiveness against various bacterial strains. The specific activity against ESKAPE pathogens (a group of antibiotic-resistant bacteria) has been documented, suggesting potential therapeutic applications in treating resistant infections .
Anti-inflammatory Properties
In vitro assays have demonstrated that related compounds can act as selective inhibitors of cyclooxygenase (COX) enzymes. For example, compounds with similar methylsulfonylphenyl groups have been shown to inhibit COX-2 with high selectivity, indicating potential anti-inflammatory effects .
Case Studies
Several studies have focused on the structure-activity relationship (SAR) of triazole-containing compounds:
- A study reported that modifications in the position of substituents on the triazole ring significantly influenced antibacterial potency against Mycobacterium tuberculosis and ESKAPE pathogens .
- Another investigation highlighted that specific configurations within the triazole and pyrrolidine frameworks could enhance enzyme inhibition profiles, particularly against COX enzymes .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
- Molecular Targeting : Biochemical assays are essential for identifying precise molecular targets and pathways involved in its pharmacological effects.
特性
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-24(22,23)15-5-2-13(3-6-15)4-7-16(21)19-11-8-14(12-19)20-17-9-10-18-20/h2-3,5-6,9-10,14H,4,7-8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSBFKVQTKARAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













